2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indolisation, where aryl hydrazines react with ketones under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the indole core with a fluorophenyl methyl halide in the presence of a base.
Attachment of the sulfanyl group: This is typically done by reacting the intermediate with a thiol compound.
Formation of the final product: The final step involves the reaction of the intermediate with oxolan-2-ylmethyl acetamide under appropriate conditions.
Chemical Reactions Analysis
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to the modulation of various biochemical pathways . For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation .
Comparison with Similar Compounds
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-fluoroindole: Used in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S/c23-17-6-3-5-16(11-17)13-25-14-21(19-8-1-2-9-20(19)25)28-15-22(26)24-12-18-7-4-10-27-18/h1-3,5-6,8-9,11,14,18H,4,7,10,12-13,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPFEZKKWHDQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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